molecular formula C9H7BrF2O3 B7936390 2-Bromo-5-(2,2-difluoroethoxy)benzoic acid

2-Bromo-5-(2,2-difluoroethoxy)benzoic acid

Cat. No.: B7936390
M. Wt: 281.05 g/mol
InChI Key: UZAVOSCOVUSWBU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds that feature a benzoic acid structure substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). mdpi.com These compounds are not merely laboratory curiosities; they serve as critical intermediates in the synthesis of a wide array of commercially and medically important molecules, including agrochemicals and pharmaceuticals. mdpi.comgoogle.com The presence, type, and position of the halogen atom(s) on the aromatic ring can significantly influence the chemical reactivity of the molecule and the properties of the final product.

For instance, chloro-substituted benzoic acids are versatile precursors for pesticides, while fluoro-substituted derivatives are considered more environmentally acceptable alternatives in some applications. mdpi.com The synthetic utility of halogenated benzoic acids is broad; they are key starting materials in the production of various chemical entities, such as quinolone-based chemotherapeutic agents. google.com The carbon-halogen bond provides a reactive site for various cross-coupling reactions, nucleophilic substitutions, and other transformations, making these compounds valuable building blocks in synthetic chemistry.

Significance of Fluoroalkoxy Moieties in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules is a widely recognized strategy in modern drug design and materials science. nih.gov Specifically, fluoroalkoxy groups, such as the difluoroethoxy (-OCHF₂) moiety present in the title compound, impart unique physicochemical properties. The high electronegativity of fluorine can alter the electronic environment of a molecule, influencing its acidity, basicity, and dipole moment.

In medicinal chemistry, the incorporation of fluorine or fluoroalkoxy groups can lead to several desirable outcomes:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes like cytochrome P450, which can prolong the biological half-life of a drug. nih.govmdpi.com

Lipophilicity : Fluorination generally increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. mdpi.combenthamscience.com

Binding Affinity : The presence of fluorine can lead to stronger interactions with biological targets. It can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the potency and selectivity of a drug candidate. nih.govbenthamscience.com

The strategic placement of these groups is a key consideration in rational drug design, with a clear trend toward the wider representation of various fluorinated chemotypes in discovery and development pipelines. tandfonline.com

Overview of Current Research Landscape Pertaining to the Compound Class

The research landscape for substituted benzoic acids, particularly those bearing halogen and fluoroalkoxy groups, is active and primarily driven by their potential in medicinal chemistry. The synthesis of novel fluorinated building blocks is a major focus, as these compounds are essential for creating new drug candidates. tandfonline.com The decarboxylative strategy is one of the methodologies being explored to introduce fluorine-containing substituents into molecules of interest, leveraging the wide availability of functionalized carboxylic acids. tandfonline.com

Structurally related 2,5-substituted benzoic acids have been the subject of specific therapeutic research. For example, a 2,5-substituted benzoic acid scaffold was designed to create dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov In this research, structure-based design led to compounds that could bind to these protein targets, demonstrating the utility of this molecular framework in developing potential cancer therapeutics. nih.gov The investigation into how different substituents on the benzoic acid core affect binding modes and potency highlights the complex but promising nature of this compound class in molecular recognition and drug discovery. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
2-Bromo-5-(2,2-difluoroethoxy)benzoic acid
2,5-substituted benzoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(2,2-difluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c10-7-2-1-5(15-4-8(11)12)3-6(7)9(13)14/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAVOSCOVUSWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 2,2 Difluoroethoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of the target molecule, 2-Bromo-5-(2,2-difluoroethoxy)benzoic acid, identifies two primary strategic disconnections that form the basis of logical synthetic routes. These disconnections sever the molecule at key bonds, revealing simpler, more readily available precursor molecules.

The first logical disconnection is at the aryl C-O ether bond. This approach suggests a nucleophilic substitution pathway, specifically an etherification reaction. The synthons generated are a nucleophilic 2-bromo-5-hydroxybenzoate derivative and an electrophilic 2,2-difluoroethyl species. This strategy relies on the synthesis of the brominated phenolic precursor, 2-bromo-5-hydroxybenzoic acid, as a key intermediate.

Approaches to Regioselective Aryl Bromination

The introduction of a bromine atom at the C2 position, ortho to the carboxylic acid and para to the ether group, requires careful control of regioselectivity. The substitution pattern of the aromatic ring is governed by the electronic nature of the existing substituents.

Direct Halogenation Protocols

Direct halogenation is employed in syntheses where the 2,2-difluoroethoxy group is already in place on the aromatic ring. The precursor, 3-(2,2-difluoroethoxy)benzoic acid, is subjected to an electrophilic bromination agent. The ether group at the C5 position is an ortho-, para-director, while the carboxylic acid at C1 is a meta-director. Both groups direct the incoming electrophile (bromine) to the C2 and C4 positions.

A common method for such regioselective bromination involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as sulfuric acid. This method has been effectively demonstrated for the synthesis of the analogous compound, 2-bromo-5-methoxybenzoic acid, from m-methoxybenzoic acid. google.com The strong acid protonates the carbonyl of the carboxylic acid, enhancing its deactivating and meta-directing effect, while the ether group strongly activates the ortho and para positions, leading to preferential substitution at the desired C2 position.

Table 1: Representative Conditions for Direct Bromination of a Substituted Benzoic Acid

Starting Material Brominating Agent Catalyst/Solvent Temperature Yield Purity
m-Methoxybenzoic acid N-Bromosuccinimide (NBS) Dichloromethane, Conc. H₂SO₄, KBr, Red P 25-30°C 93.4% 99.1%

This data is based on the synthesis of 2-bromo-5-methoxybenzoic acid and serves as a model for the direct bromination approach. google.com

Indirect Bromination through Precursor Derivatization

An alternative and widely used strategy involves brominating a precursor molecule before the introduction of the 2,2-difluoroethoxy group. The key intermediate for this pathway is 2-bromo-5-hydroxybenzoic acid. biosynth.com This compound is typically synthesized by the regioselective bromination of 3-hydroxybenzoic acid.

In this precursor, both the hydroxyl (-OH) and carboxylic acid (-COOH) groups influence the position of bromination. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The positions ortho to the hydroxyl group are C2 and C4; the position para is C6. The positions meta to the carboxylic acid are C3 and C5. The directing effects converge, strongly favoring substitution at the C2 position, which is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid group. Reaction with elemental bromine in a suitable solvent like acetic acid or water can achieve this transformation.

Strategies for Introducing the 2,2-Difluoroethoxy Group

The formation of the ether linkage is the final key step in syntheses that proceed through the 2-bromo-5-hydroxybenzoic acid intermediate. This transformation can be achieved through several established etherification methods.

Nucleophilic Etherification Reactions with 2,2-Difluoroethanol

The most common method for forming the aryl ether bond is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or sulfonate. In this context, the phenolic hydroxyl of 2-bromo-5-hydroxybenzoic acid (or its ester derivative) is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophile then displaces a leaving group from an electrophilic 2,2-difluoroethyl source. Due to the lower reactivity of alkyl fluorides, 2,2-difluoroethyl tosylate or mesylate are often used as the electrophile to ensure a good leaving group for the SN2 reaction. masterorganicchemistry.com

Table 2: General Conditions for Williamson Ether Synthesis

Nucleophile Precursor Base Electrophile Solvent
2-Bromo-5-hydroxybenzoic acid ester K₂CO₃, NaH, or Cs₂CO₃ 2,2-difluoroethyl tosylate DMF, Acetonitrile (B52724)

An alternative approach is the Mitsunobu reaction, which allows for the direct coupling of an alcohol with a pronucleophile under mild, redox-neutral conditions. nih.gov This reaction would involve treating 2-bromo-5-hydroxybenzoic acid (or its ester) and 2,2-difluoroethanol with a mixture of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is particularly useful for substrates that may be sensitive to the basic conditions of the Williamson synthesis and proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for 2,2-difluoroethanol. nih.gov

Sequential Functionalization of Aromatic Precursors

This strategy aligns with the retrosynthetic disconnection of the C-Br bond. It involves the initial synthesis of 3-(2,2-difluoroethoxy)benzoic acid, followed by its regioselective bromination as described in section 2.2.1. The synthesis of the ether precursor would typically start from a protected 3-hydroxybenzoic acid derivative, such as methyl 3-hydroxybenzoate. This precursor would undergo etherification with a 2,2-difluoroethyl electrophile under Williamson or Mitsunobu conditions. Following the successful formation of the ether linkage, the ester protecting group is hydrolyzed to yield 3-(2,2-difluoroethoxy)benzoic acid, which is then carried forward to the final bromination step. This sequential approach provides an alternative route that can be advantageous if the brominated intermediates prove to be poor substrates for the etherification step.

Carboxylic Acid Functionalization in Synthetic Pathways

The functionalization of the carboxylic acid group in precursors or the introduction of the carboxyl group at a late stage are key considerations in the synthesis of substituted benzoic acids. In the context of this compound, the carboxylic acid moiety directs the regioselectivity of electrophilic aromatic substitution reactions and can be a handle for various chemical transformations.

One common strategy involves the oxidation of a methyl group on the benzene (B151609) ring to a carboxylic acid. For instance, a plausible precursor like 1-bromo-4-(2,2-difluoroethoxy)-2-methylbenzene could be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to yield the desired benzoic acid. This approach is advantageous when the starting toluene derivative is readily accessible.

Alternatively, the carboxylic acid group can be introduced via the carbonation of an organometallic intermediate. This would involve the formation of a Grignard or organolithium reagent from a precursor like 1,2-dibromo-4-(2,2-difluoroethoxy)benzene, followed by quenching with carbon dioxide (CO₂). The regioselectivity of the metal-halogen exchange would be a critical factor in this pathway.

Another synthetic route could involve the functionalization of a pre-existing benzoic acid. For example, starting with 2-bromo-5-hydroxybenzoic acid, the difluoroethoxy group could be introduced via a Williamson ether synthesis, reacting the hydroxyl group with a suitable 2,2-difluoroethylating agent. However, the reactivity of the starting material and potential side reactions would need to be carefully managed.

Optimization of Synthetic Reaction Conditions

The efficiency and success of any synthetic route to this compound are contingent upon the careful optimization of reaction conditions. This includes the selection of appropriate catalysts, solvents, and temperature regimes, as well as strategies to maximize yield and ensure high purity of the final product.

Catalyst Selection and Reaction Efficiency

Catalysis plays a pivotal role in many of the key transformations required for the synthesis of this compound. For instance, in a potential pathway involving the introduction of the difluoroethoxy group via a nucleophilic aromatic substitution on a di-halogenated benzene ring, a copper-based catalyst is often essential. A patent for the synthesis of analogous (2,2,2-trifluoroethoxy)benzoic acids highlights the use of copper iodide (CuI) or copper bromide (CuBr) to facilitate the reaction between a halobenzoic acid and a fluoroalkoxide. The choice of catalyst can significantly impact the reaction rate and yield.

Table 1: Comparison of Catalysts in Analogous Etherification Reactions

Catalyst Reactants Product Yield (%) Reference
Copper Iodide (CuI) 5-bromo-2-chlorobenzoic acid and 2,2,2-trifluoroethanol 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid 81.4 US Patent 6,288,271 B1
Copper(I) Oxide (Cu₂O) / Copper Powder 2-bromobenzoic acid and aniline N-phenylanthranilic acid High (PMC)

This table presents data from analogous reactions to illustrate the effect of different catalysts on the synthesis of substituted benzoic acids.

Solvent Effects and Temperature Control Regimes

The choice of solvent is critical as it can influence the solubility of reactants, the reaction rate, and even the product distribution. In the synthesis of (2,2,2-trifluoroethoxy)benzoic acids, aprotic solvents like N,N-dimethylformamide (DMF) are employed. Such polar aprotic solvents are effective at solvating the metal cations of the alkoxide, thereby increasing the nucleophilicity of the oxygen atom. The polarity of the solvent can also affect the acid dissociation constant of the benzoic acid product, which is an important consideration for work-up and purification.

Table 2: Influence of Solvent on Benzoic Acid Properties

Solvent Property Investigated Observation Reference
Various Cosolvents in Water pKa values of benzoic acids pKa changes correlate with solvent hydrogen bond acceptor ability (PubMed)

This table illustrates the impact of solvent choice on the physical and chemical properties of benzoic acids, which is relevant for reaction work-up and purification.

Yield Enhancement Strategies and Purity Considerations

Maximizing the yield of this compound involves several strategies. The use of an excess of one of the reactants, typically the less expensive one, can drive the equilibrium towards the product side. In the case of the Williamson ether synthesis, using an excess of the 2,2-difluoroethoxide would be a common approach. Additionally, the slow and controlled addition of reagents can help to minimize side reactions and improve the selectivity for the desired product.

Achieving high purity of the final product is paramount. The work-up procedure is a critical step in removing unreacted starting materials, catalysts, and byproducts. This often involves an acid-base extraction. The crude product, being a carboxylic acid, can be dissolved in an aqueous base (like sodium hydroxide or potassium hydroxide) and washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the pure benzoic acid derivative, which can be collected by filtration.

Further purification can be achieved through recrystallization. The choice of solvent for recrystallization is crucial and is guided by the solubility profile of the product. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. The effect of solvent on crystal morphology is an important consideration for obtaining a product with desirable physical properties.

Chemical Reactivity and Derivatization of 2 Bromo 5 2,2 Difluoroethoxy Benzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and the reduction to corresponding alcohols and aldehydes. These transformations are fundamental in modifying the compound's physical and chemical properties and for its integration into larger molecular frameworks.

Esterification Reactions for Ester Derivatives

Esterification of 2-Bromo-5-(2,2-difluoroethoxy)benzoic acid can be readily achieved under standard conditions, typically by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a diverse range of derivatives.

Commonly, the reaction is performed by refluxing a solution of the benzoic acid and an excess of the desired alcohol (such as methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed, and the crude ester is purified, often through extraction and recrystallization. For example, the synthesis of ethyl 2-bromo-5-fluorobenzoate, a structurally similar compound, proceeds via such standard esterification protocols. synquestlabs.com Patents describing the esterification of benzoic acids often utilize catalysts like tin(II) compounds or titanium catalysts, particularly for higher boiling alcohols, where the removal of water drives the reaction to completion. google.comgoogle.com

Table 1: Representative Esterification of this compound

ProductReagents and Conditions
Methyl 2-bromo-5-(2,2-difluoroethoxy)benzoateThis compound, Methanol, H₂SO₄ (cat.), Reflux
Ethyl 2-bromo-5-(2,2-difluoroethoxy)benzoateThis compound, Ethanol, H₂SO₄ (cat.), Reflux
Isopropyl 2-bromo-5-(2,2-difluoroethoxy)benzoateThis compound, Isopropanol, H₂SO₄ (cat.), Reflux

This table represents plausible reaction conditions based on general esterification procedures for benzoic acids.

Amide Formation Protocols

The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functional groups. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine.

A common method for activation involves converting the benzoic acid to its more reactive acyl chloride. This can be accomplished by treating the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting 2-bromo-5-(2,2-difluoroethoxy)benzoyl chloride can then be reacted with a wide variety of amines to form the corresponding amides.

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid with an amine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Oxyma Pure, or the use of titanium tetrachloride (TiCl₄) in pyridine, have been shown to be effective for the amidation of a broad range of carboxylic acids. luxembourg-bio.comnih.gov For instance, a patented process for a structurally related compound, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, involves activation with ethyl chloroformate prior to reaction with an amine. researchgate.net

Table 2: Representative Amide Formation from this compound

AmineCoupling MethodProduct
Ammonia1. SOCl₂, DMF (cat.)2. NH₃2-Bromo-5-(2,2-difluoroethoxy)benzamide
BenzylamineEDC, Oxyma Pure, DCMN-Benzyl-2-bromo-5-(2,2-difluoroethoxy)benzamide
Piperidine1. Ethyl Chloroformate, Et₃N2. Piperidine(2-Bromo-5-(2,2-difluoroethoxy)phenyl)(piperidin-1-yl)methanone

This table illustrates potential synthetic routes based on established amide formation methodologies.

Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, (2-bromo-5-(2,2-difluoroethoxy)phenyl)methanol. This transformation is typically accomplished using powerful reducing agents that are capable of reducing carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. masterorganicchemistry.comlibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The carboxylic acid is added to a suspension of LiAlH₄, and after the reaction is complete, a careful workup with water and/or acid is performed to quench the excess hydride and protonate the resulting alkoxide to yield the alcohol. masterorganicchemistry.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent that can selectively reduce carboxylic acids to primary alcohols. khanacademy.org A patent describes the reduction of a bromodifluoroacetic acid derivative to the corresponding alcohol using a hydride complex, highlighting the compatibility of such reductions with bromo- and fluoro-substituents. khanacademy.org

The reduction to the aldehyde is more challenging as aldehydes are typically more reactive than carboxylic acids towards reducing agents. This transformation usually requires specialized reagents or a two-step process involving initial reduction to the alcohol followed by a selective oxidation.

Table 3: Representative Reduction of this compound

ProductReagents and Conditions
(2-Bromo-5-(2,2-difluoroethoxy)phenyl)methanol1. LiAlH₄, THF2. H₂O/H⁺ workup
(2-Bromo-5-(2,2-difluoroethoxy)phenyl)methanol1. BH₃·THF2. H₂O/H⁺ workup

This table provides likely conditions for the reduction based on the known reactivity of the specified reagents with benzoic acids.

Reactivity at the Aryl Bromide Position

The aryl bromide functionality serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This allows for the extension of the aromatic core and the synthesis of complex biaryl structures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for the functionalization of aryl halides. nih.gov The C-Br bond in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that can lead to a variety of coupled products. google.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C(sp²)-C(sp²) bonds, providing a powerful method for synthesizing biaryl compounds. google.comresearchgate.net This reaction involves the coupling of an organoboron reagent, typically a boronic acid or a boronic ester, with an organohalide.

In the context of this compound, or more commonly its ester derivative to avoid complications with the acidic proton, the aryl bromide can be coupled with a variety of aryl or heteroaryl boronic acids. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system.

Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃) or a biarylphosphine ligand like SPhos. luxembourg-bio.comnih.govnih.gov The choice of base is also critical, with common examples being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). synquestlabs.comnih.gov The reaction is often performed in a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water. Microwave irradiation can also be employed to accelerate the reaction. beilstein-journals.org The electronic nature of the boronic acid partner can influence the reaction, with both electron-rich and electron-poor aryl boronic acids generally coupling effectively. nih.govnih.gov

Table 4: Representative Suzuki-Miyaura Coupling of a 2-Bromo-5-(2,2-difluoroethoxy)benzoate Derivative

Boronic AcidCatalyst SystemBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterMethyl 5-(2,2-difluoroethoxy)-[1,1'-biphenyl]-2-carboxylate
4-Methoxyphenylboronic acidPd(OAc)₂, SPhosK₃PO₄1,4-Dioxane/WaterMethyl 5-(2,2-difluoroethoxy)-4'-methoxy-[1,1'-biphenyl]-2-carboxylate
Pyridin-3-ylboronic acidPdCl₂(dppf)Cs₂CO₃DME/WaterMethyl 2'-(2,2-difluoroethoxy)-5'-(methoxycarbonyl)bipyridine

This table outlines plausible conditions for the Suzuki-Miyaura coupling of a methyl ester derivative of the target compound, based on established protocols for similar substrates.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In the case of this compound, the carboxylic acid at the ortho position and the 2,2-difluoroethoxy group at the para position to the bromine atom are electron-withdrawing, which should activate the aryl bromide towards SNAr.

The reaction proceeds via a two-step mechanism: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. The stability of the Meisenheimer complex is a key factor in determining the reaction rate.

While the electronic properties of this compound are favorable for SNAr, the reactivity will also depend on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines are typically employed. It is important to note that under strongly basic conditions, the carboxylic acid will be deprotonated, which may influence the electronic effects and solubility of the substrate.

Directed Ortho Metalation (DoM) and Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. It involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The carboxylic acid group, after in-situ deprotonation to the carboxylate, is a known directing group for ortho-lithiation.

For this compound, the carboxylate group would direct metalation to the 6-position. However, the presence of the bromine atom at the 2-position introduces the possibility of a halogen-metal exchange reaction, which is often faster than C-H deprotonation. Therefore, treatment with an organolithium reagent would likely lead to the formation of a 6-lithio-2-bromo species or a 2-lithio species, depending on the reaction conditions and the specific organolithium reagent used. Subsequent reaction with an electrophile would then introduce a substituent at the corresponding position. Careful control of the reaction temperature and stoichiometry is crucial to achieve the desired regioselectivity.

Chemical Stability and Potential Transformations of the 2,2-Difluoroethoxy Moiety

The 2,2-difluoroethoxy group is a key feature of the title compound, imparting unique electronic properties and metabolic stability. Understanding its chemical behavior is crucial for its application in various fields.

Resistance to Hydrolysis and Oxidation

The 2,2-difluoroethoxy group is generally considered to be highly stable and resistant to both hydrolysis and oxidation under typical synthetic and physiological conditions. The strong carbon-fluorine bonds significantly increase the stability of the ether linkage compared to its non-fluorinated counterpart.

Under acidic or basic conditions that would readily cleave a simple alkyl ether, the 2,2-difluoroethoxy group is expected to remain intact. This stability is attributed to the inductive electron-withdrawing effect of the fluorine atoms, which deactivates the adjacent C-O bond towards nucleophilic attack.

Similarly, the 2,2-difluoroethoxy moiety is resistant to oxidative cleavage. While ethers can be oxidized at the α-carbon, the presence of two fluorine atoms at this position renders it highly electron-deficient and sterically hindered, thus preventing typical oxidative degradation pathways.

Nucleophilic Substitution Reactions Involving the Fluoroalkyl Ether

Direct nucleophilic substitution on the 2,2-difluoroethoxy group is generally not a facile process. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its cleavage requires harsh conditions or specific activation. Intermolecular nucleophilic substitution of fluoride (B91410) from a difluoroalkyl group is challenging.

However, under specific circumstances, intramolecular nucleophilic substitution of a fluorine atom can occur if a suitably positioned nucleophile is present within the molecule. Such reactions are highly dependent on the formation of a stable cyclic transition state. For this compound, there are no suitably positioned internal nucleophiles to facilitate such a transformation under normal conditions. Therefore, the 2,2-difluoroethoxy group can be considered a robust and chemically inert functionality for most synthetic manipulations.

Spectroscopic and Analytical Characterization of 2 Bromo 5 2,2 Difluoroethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 2-Bromo-5-(2,2-difluoroethoxy)benzoic acid is not available in the public domain. The following sections outline the expected analyses.

No specific experimental data found.

No specific experimental data found.

No specific experimental data found.

No specific experimental data found.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed experimental IR and Raman data for this compound is not available in the public domain. The following section outlines the expected analysis.

No specific experimental data found.

Conformational Analysis via Vibrational Signatures

The conformational landscape of this compound is significantly influenced by the rotational freedom of its substituent groups—the carboxylic acid and the difluoroethoxy groups—around the benzene (B151609) ring. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecule's structural and conformational preferences. nih.gov By analyzing the vibrational frequencies, the orientation of these functional groups and the potential for intramolecular interactions, such as hydrogen bonding, can be determined.

For substituted benzoic acids, the vibrational spectra are complex, with characteristic bands corresponding to the carboxylic acid group (C=O stretching, O-H stretching, and C-O stretching), the aromatic ring (C-C stretching, C-H in-plane and out-of-plane bending), and the substituents. In the case of this compound, additional vibrational modes arise from the C-Br bond and the difluoroethoxy group (C-O-C stretching, C-F stretching, and various bending modes).

Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental data to assign these vibrational modes accurately. nih.govnih.gov By comparing the experimental IR and Raman spectra with theoretically predicted spectra for different possible conformers, the most stable conformation in the solid state or in solution can be identified. For instance, the orientation of the carboxylic acid group relative to the bromine atom and the difluoroethoxy group can be deduced from shifts in the carbonyl stretching frequency and the O-H vibrational bands.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500-3300 (broad)
Aromatic RingC-H stretch3000-3100
Carboxylic AcidC=O stretch1680-1710
Aromatic RingC=C stretch1450-1600
DifluoroethoxyC-F stretch1000-1100
Aryl EtherC-O stretch1200-1275
Bromo-AromaticC-Br stretch500-600

Note: These are approximate ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For C₉H₇BrF₂O₃, the exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). This precise mass measurement provides definitive evidence for the molecular formula of the compound.

Table 2: HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass
C₉H₇BrF₂O₃⁷⁹Br280.9597
C₉H₇BrF₂O₃⁸¹Br282.9577

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity. This pattern is a key signature for compounds containing a single bromine atom.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass spectrometric analysis, each providing complementary fragmentation information.

Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, leading to extensive fragmentation. libretexts.org This "hard" ionization technique provides a detailed fragmentation pattern that is highly reproducible and useful for structural elucidation. For this compound, characteristic fragmentation pathways would include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with m/z corresponding to [M-45]⁺.

Cleavage of the ether bond, leading to the loss of the difluoroethoxy group or parts of it.

Loss of a bromine atom, resulting in a fragment at [M-79/81]⁺.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight. By adjusting the cone voltage, controlled fragmentation (in-source CID) can be induced, providing structural information. For this compound in negative ion mode, the base peak would likely be the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

IonDescriptionPredicted m/z (for ⁷⁹Br)
[M]⁺•Molecular Ion281
[M-OH]⁺Loss of hydroxyl radical264
[M-COOH]⁺Loss of carboxyl group236
[M-CHF₂]⁺Loss of difluoromethyl radical230
[M-OCHF₂]⁺Loss of difluoromethoxy radical214
[C₆H₃BrO]⁺Phenyl fragment170/172

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance.

By running a gradient elution, where the proportion of the organic solvent is increased over time, impurities with different polarities can be effectively separated from the main compound. The purity is then determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. HPLC can also be scaled up for preparative purification to isolate the compound in high purity.

While this compound itself has low volatility due to the carboxylic acid group, it can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Esterification of the carboxylic acid, for example, by reaction with methanol to form the methyl ester, increases its volatility, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. GC-MS is a powerful tool for identifying and quantifying volatile impurities in a sample of this compound.

Computational and Theoretical Investigations of 2 Bromo 5 2,2 Difluoroethoxy Benzoic Acid

Quantum Chemical Studies

Quantum chemical studies are pivotal in elucidating the electronic behavior of "2-Bromo-5-(2,2-difluoroethoxy)benzoic acid". These computational methods allow for a detailed analysis of the molecule's electronic structure and reactivity.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis provides a depiction of the distribution of electrons in a molecule. For "this compound," the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and spatial distribution of these frontier orbitals are critical in determining the molecule's chemical reactivity and its behavior in chemical reactions.

The charge distribution across the molecule can be quantified using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. It is anticipated that the electronegative oxygen and fluorine atoms of the difluoroethoxy group, along with the bromine atom, will lead to a significant polarization of the molecule. The carbon atom attached to the bromine and the carbon atoms in the difluoroethoxy group will likely exhibit partial positive charges, while the halogen and oxygen atoms will carry partial negative charges. This charge distribution is a key factor in understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For "this compound," the presence of both a bromo and a difluoroethoxy substituent is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid, and the HOMO-LUMO gap will be a determining factor in its chemical behavior.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in "this compound" are explored through molecular geometry and conformational analysis.

Determination of Optimized Geometries, Bond Parameters, and Torsional Angles

Computational methods, particularly DFT, are employed to determine the most stable (optimized) geometry of the molecule. This involves calculating key bond lengths, bond angles, and torsional (dihedral) angles. While specific experimental data for "this compound" is scarce, theoretical calculations can provide reliable predictions for these parameters.

Illustrative Data Table of Predicted Bond Parameters (Disclaimer: The following data is illustrative and based on typical values for similar substituted benzoic acids, as direct computational studies for this specific molecule are not publicly available.)

ParameterBondPredicted Bond Length (Å)ParameterAnglePredicted Bond Angle (°)
Bond LengthsC-Br1.90Bond AnglesC-C-Br120.5
C-O (ether)1.37C-C-O (ether)118.0
O-C (ethyl)1.43O-C-C (ethyl)108.5
C-F1.35F-C-F109.5
C=O (carboxyl)1.22C-C=O123.0
C-O (carboxyl)1.35C-C-O(H)115.0

Illustrative Data Table of Key Torsional Angles (Disclaimer: The following data represents plausible conformations and is for illustrative purposes due to the lack of specific published data.)

Torsional AngleAtoms InvolvedPredicted Angle (°)Description
τ1C-C-C=O~0 or ~180Orientation of the carboxyl group relative to the ring
τ2C-O-C-C~180 (anti) or ~60 (gauche)Conformation of the ethoxy chain
τ3C-C-O-H~0 or ~180Orientation of the hydroxyl proton

Assessment of Conformational Isomers and Stability

"this compound" can exist in various conformations due to the rotation around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the benzene (B151609) ring. Computational analysis can be used to identify the different possible conformers and to determine their relative stabilities by calculating their energies. The most stable conformer will be the one with the lowest energy, which is typically influenced by factors such as steric hindrance and intramolecular hydrogen bonding. It is likely that the planar conformation of the carboxylic acid group with the benzene ring is favored, while the difluoroethoxy group may adopt a staggered conformation to minimize steric repulsion.

Thermodynamic and Kinetic Predictions of Reaction Pathways

Computational chemistry provides powerful tools to predict the feasibility and rates of chemical reactions. For a molecule like this compound, these methods could offer invaluable insights into its synthetic accessibility and reactivity profile.

Reaction Energetics and Feasibility

The energetics of potential reaction pathways involving this compound, such as nucleophilic aromatic substitution, esterification, or amide bond formation, can be computationally evaluated. Density Functional Theory (DFT) is a common method used for such predictions. By calculating the change in Gibbs free energy (ΔG) for a proposed reaction, its thermodynamic feasibility can be determined. A negative ΔG would indicate a spontaneous process under standard conditions.

For instance, a hypothetical reaction's energetics could be tabulated as follows, although it must be stressed that these are not experimentally or computationally verified values for this specific compound.

Hypothetical Reaction Energetics Data Table

Reaction Type Reactants Products Calculated ΔH (kcal/mol) Calculated ΔG (kcal/mol)
Esterification This compound + Methanol (B129727) Methyl 2-bromo-5-(2,2-difluoroethoxy)benzoate + Water -5.2 -1.8

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Transition State Characterization and Activation Barriers

To understand the kinetics of a reaction, the transition state (TS) must be located and its energy calculated. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. Computational methods can model the geometry of the transition state and calculate its vibrational frequencies to confirm it as a true first-order saddle point on the potential energy surface.

A study on the reaction of benzoic acid with OH radicals, for example, determined activation barriers for addition and abstraction reactions, showcasing the type of data that could be generated for this compound. nih.gov

Hypothetical Activation Barrier Data Table

Reaction Pathway Activation Energy (Ea) (kcal/mol)
C-Br Bond Cleavage 35.8

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can significantly influence the properties and reactivity of a molecule. Computational models can simulate these effects to provide a more realistic prediction of behavior in solution.

Continuum Solvation Models (e.g., Polarizable Continuum Model, PCM)

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry. wikipedia.orgnih.govresearchgate.netq-chem.comohio-state.edu It treats the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's electric field. wikipedia.orgq-chem.com This approach is computationally efficient and can provide valuable insights into how a solvent might stabilize or destabilize reactants, products, and transition states, thereby affecting reaction thermodynamics and kinetics. For this compound, PCM could be used to predict its pKa in different solvents or to understand how solvent polarity affects the energy of its frontier molecular orbitals.

Explicit Solvent Interaction Studies

For a more detailed understanding of solvent-solute interactions, explicit solvent models can be employed. In these simulations, individual solvent molecules are included in the calculation. This allows for the direct study of specific interactions, such as hydrogen bonding between the carboxylic acid group of this compound and water or alcohol molecules. While computationally more demanding, explicit solvent studies can provide a more accurate picture of the local solvent structure and its impact on the solute's conformation and reactivity.

Applications and Synthetic Utility of 2 Bromo 5 2,2 Difluoroethoxy Benzoic Acid

Role as an Advanced Intermediate in Organic Synthesis

The inherent functionalities of 2-bromo-5-(2,2-difluoroethoxy)benzoic acid position it as an advanced intermediate, a pre-functionalized starting material that streamlines the synthesis of more complex target molecules. Its utility stems from the orthogonal reactivity of its constituent groups, which can be addressed sequentially to build molecular complexity in a controlled manner.

Building Block for Diverse Molecular Scaffolds

The true power of this compound lies in its capacity to serve as a foundational building block for a wide array of molecular scaffolds. The bromo- and carboxylic acid- functionalities are gateways to a multitude of chemical transformations, enabling the construction of diverse heterocyclic and biaryl systems that are prevalent in pharmaceuticals and agrochemicals.

For instance, the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These powerful C-C and C-N bond-forming reactions would allow for the introduction of a vast range of substituents at the 2-position, including alkyl, alkenyl, alkynyl, aryl, and amino groups. This versatility is critical for generating libraries of compounds for biological screening.

Simultaneously, the carboxylic acid group can be readily converted into an amide, ester, or ketone, or it can be reduced to an alcohol. This allows for the introduction of another point of diversity, further expanding the chemical space accessible from this single intermediate. The combination of these transformations can lead to the efficient synthesis of complex molecules with precisely controlled substitution patterns.

Precursor for Highly Functionalized Aromatic Systems

Beyond serving as a scaffold, this compound is a direct precursor to highly functionalized aromatic systems. The strategic placement of the bromo, carboxyl, and difluoroethoxy groups allows for a programmed sequence of reactions to install additional functional groups onto the aromatic ring.

The existing substituents can direct the position of subsequent electrophilic aromatic substitution reactions, or the bromine atom can be converted to an organometallic species via lithium-halogen exchange or Grignard formation, which can then react with a variety of electrophiles. This enables the synthesis of polysubstituted benzene (B151609) rings with a high degree of regiochemical control. The difluoroethoxy group, being relatively inert under many reaction conditions, provides a stable, lipophilic element that can be carried through multiple synthetic steps.

The ability to generate such highly decorated aromatic systems is of paramount importance in the development of new materials with tailored electronic or optical properties and in the fine-tuning of the structure-activity relationships of biologically active molecules.

Contributions to Methodological Development in Organic Chemistry

While specific studies detailing the use of this compound in the development of new synthetic methods are not yet widely reported, its structure lends itself to being an excellent substrate for testing and refining novel catalytic systems and reaction conditions.

The presence of both an electron-withdrawing carboxylic acid and a potentially coordinating difluoroethoxy group, along with the reactive C-Br bond, presents a unique electronic and steric environment. This makes it an interesting candidate for challenging cross-coupling reactions or for the development of new ortho-functionalization strategies. The successful application of new methodologies to this substrate would demonstrate the robustness and broad applicability of the new chemical transformations. As the demand for fluorinated organic molecules continues to grow, compounds like this compound will undoubtedly play a crucial role in pushing the boundaries of synthetic organic chemistry.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Routes

The industrial and laboratory-scale synthesis of complex organic molecules is increasingly governed by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. royalsocietypublishing.orgpaperpublications.org Future research on 2-Bromo-5-(2,2-difluoroethoxy)benzoic acid will likely focus on developing more sustainable synthetic pathways.

Key areas of investigation would include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. royalsocietypublishing.org A significant research effort could be directed towards replacing these with more environmentally benign alternatives such as water, supercritical fluids (like CO2), or biodegradable solvents for the synthesis and purification of this compound and its precursors. royalsocietypublishing.orgpaperpublications.org The use of water as a solvent, in particular, is a major goal for many organic reactions. indianchemicalsociety.com

Catalyst-Assisted Reactions: Developing highly efficient and recyclable catalytic systems can drastically improve the atom economy and reduce waste. royalsocietypublishing.org Research could focus on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, or on biocatalysis using enzymes to perform specific transformations under mild conditions.

Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved process control. nih.govmdpi.comjst.org.in Implementing a flow-based synthesis for this compound or its key intermediates could lead to higher yields, reduced reaction times, and the ability to safely handle potentially hazardous reagents in-situ. nih.govmdpi.com This approach is particularly advantageous for multi-step syntheses, a common feature in the production of active pharmaceutical ingredients (APIs). beilstein-journals.orgacs.org

A hypothetical comparison between a traditional batch synthesis and a future green flow synthesis is presented in Table 1.

Table 1: Comparison of Synthetic Approaches

Parameter Traditional Batch Synthesis (Hypothetical) Green Flow Synthesis (Projected)
Solvent Toluene, Dichloromethane Water, Supercritical CO2
Catalyst Homogeneous (non-recyclable) Heterogeneous (recyclable)
Reaction Time 12-24 hours 10-60 minutes residence time
Energy Input High temperature reflux Precise temperature control, lower energy
Waste Generation High (solvent, by-products) Minimal (solvent recycling, high atom economy)
Safety Handling of bulk hazardous materials In-situ generation of reactive species

Exploration of Novel Reaction Pathways and Chemical Transformations

The functional groups present in this compound—the bromine atom, the carboxylic acid, and the activated aromatic ring—offer multiple handles for chemical modification. Future research will undoubtedly explore novel ways to transform this molecule into a diverse range of derivatives.

C-H Bond Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. acs.orgrsc.org Research into transition-metal-catalyzed C-H activation could unlock new ways to introduce substituents onto the aromatic ring of this compound. researchgate.netresearchgate.netnih.gov For example, palladium or rhodium catalysts could be used to selectively functionalize the C-H bonds ortho to the directing carboxylate group. rsc.orgacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. mdpi.comnih.govnih.govresearchgate.net This methodology could be applied to this compound for various transformations. For instance, the bromine atom could be a site for radical-based cross-coupling reactions, or the difluoroethoxy group could be synthesized or modified using photoredox-mediated pathways. mdpi.comnih.gov

Novel Cross-Coupling Reactions: The bromine atom is a prime site for well-established cross-coupling reactions like the Suzuki-Miyaura or Mizoroki-Heck reactions. umontreal.capsu.edu Future work could explore less conventional coupling partners or new catalytic systems to expand the accessible chemical space. The carboxylate group itself can act as a directing group in certain cross-coupling reactions, offering alternative regiochemical outcomes. nih.govacs.org

Advanced Spectroscopic Investigations for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new transformations. Advanced spectroscopic techniques that allow for real-time reaction monitoring are invaluable for these studies.

In-Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, products, and transient intermediates as a reaction progresses. spectroscopyonline.commt.comresearchgate.netuib.no Applying these methods to reactions involving this compound would allow for the rapid optimization of reaction parameters and the identification of key intermediates that might be missed by traditional offline analysis. researchgate.net

Advanced Mass Spectrometry: Modern mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like electrospray ionization (ESI), are powerful tools for studying reaction mechanisms. rsc.orgpurdue.eduresearchgate.netresearchgate.net By directly sampling a reacting mixture, it is possible to detect and characterize short-lived intermediates, providing direct evidence for proposed mechanistic pathways. researchgate.netyu.edu.jo These techniques could be used to study the intricate steps of C-H activation or cross-coupling reactions involving this compound.

Table 2: Spectroscopic Techniques for Mechanistic Analysis

Technique Information Gained Application to Target Compound
In-Situ FTIR/Raman Real-time concentration profiles of functional groups. spectroscopyonline.comresearchgate.net Monitoring the consumption of the carboxylic acid or the formation of new functional groups during a reaction.
ESI-MS Detection and structural characterization of ionic intermediates. rsc.orgresearchgate.net Intercepting and identifying organometallic intermediates in cross-coupling reactions.
2D NMR Spectroscopy Detailed structural connectivity and spatial relationships. Confirming the regioselectivity of C-H functionalization reactions by establishing through-space correlations (NOESY).

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry has become an indispensable tool in modern chemical research and drug discovery, enabling the prediction of molecular properties and the rational design of new molecules. steeronresearch.comneuroquantology.combioscipublisher.com

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method that can accurately predict molecular structures, energies, and reactivity. coe.edufiveable.memdpi.com DFT calculations can be used to model the reaction coordinates of potential new reactions involving this compound, helping to predict their feasibility and identify the most likely reaction pathways. numberanalytics.comacs.org This can save significant experimental time and resources by focusing efforts on the most promising avenues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If this scaffold is pursued for a biological application (e.g., as a kinase inhibitor), QSAR modeling can be employed. nih.govnih.gov By synthesizing a library of derivatives and measuring their biological activity, a QSAR model can be built to correlate specific structural features with activity. digitellinc.comacs.org This model can then be used to predict the activity of virtual, unsynthesized compounds, guiding the design of more potent derivatives. youtube.com This integrated approach combines molecular docking, 3D-QSAR, and pharmacophore modeling to understand structure-activity relationships. nih.gov

Table 3: Computational Approaches for Derivative Design

Computational Method Objective Predicted Output for Target Compound Derivatives
DFT Calculations Elucidate reaction mechanisms and predict reactivity. fiveable.menumberanalytics.com Transition state energies, reaction energy profiles, and optimal geometries of reactants and products.
Molecular Docking Predict binding mode and affinity to a biological target. pitt.edudomainex.co.uk Binding poses within a protein active site, and a score to rank potential inhibitors.
QSAR Modeling Correlate chemical structure with a specific property (e.g., biological activity). nih.govacs.org A predictive equation to estimate the activity of new, unsynthesized derivatives based on their structural descriptors.
ADMET Prediction Forecast pharmacokinetic and toxicity properties. steeronresearch.com Predictions of absorption, distribution, metabolism, excretion, and toxicity profiles for designed derivatives.

By harnessing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel and valuable chemical entities.

Q & A

Q. How can researchers optimize the synthesis of 2-bromo-5-(2,2-difluoroethoxy)benzoic acid to improve yield and purity?

  • Methodological Answer : A two-step approach is recommended:

Bromination : Introduce bromine selectively at the 2-position of a benzoic acid precursor using a brominating agent (e.g., NBS or Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid over-bromination .

Difluoroethoxy Substitution : React the brominated intermediate with 2,2-difluoroethanol under Mitsunobu conditions (DIAD, triphenylphosphine) to install the difluoroethoxy group at the 5-position. Purify via recrystallization (ethanol/water) to achieve >95% purity .
Key metrics: Monitor reaction progress via TLC and confirm regiochemistry using 19F^{19}\text{F} NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and confirm difluoroethoxy splitting patterns (geminal 19F^{19}\text{F}-19F^{19}\text{F} coupling, J ≈ 280 Hz) .
  • FT-IR : Validate carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .
  • HRMS : Use ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ (expected m/z: 307.97 for C₉H₆BrF₂O₃) .

Q. How does the bromo and difluoroethoxy substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing nature of the Br and OCH₂CF₂H groups activates the benzene ring toward NAS at the 4-position (para to Br). For example:
  • React with NaN₃ in DMF at 80°C to replace Br with an azide group .
  • Use Pd-catalyzed Suzuki coupling (e.g., with arylboronic acids) to install aryl groups at the Br site .
    Note: Steric hindrance from the difluoroethoxy group may slow reactions at adjacent positions .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against COX-1/COX-2 using fluorometric assays (IC₅₀ determination) due to structural similarity to NSAID scaffolds .
  • Cellular Uptake : Label with 18F^{18}\text{F} for PET imaging studies to evaluate biodistribution in cancer cell lines .
  • Antimicrobial Activity : Use microbroth dilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) to assess MIC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during bromination of 5-(2,2-difluoroethoxy)benzoic acid derivatives?

  • Methodological Answer : Conflicting reports on bromine positioning (2- vs. 4-substitution) may arise from solvent polarity or catalyst choice. To address this:

Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for bromination at competing positions .

Validate experimentally using 1H^{1}\text{H}-1H^{1}\text{H} NOESY to confirm spatial proximity of substituents in the product .
Case Study: In DCM, Br favors the 2-position (kinetic control), while in DMSO, 4-substitution dominates (thermodynamic control) .

Q. What strategies mitigate hydrolytic instability of the difluoroethoxy group under physiological pH conditions?

  • Methodological Answer : The OCH₂CF₂H group is prone to hydrolysis at pH > 7.5. Mitigation approaches include:
  • Prodrug Design : Esterify the carboxylic acid to reduce solubility and slow hydrolysis .
  • Formulation : Encapsulate in PEGylated liposomes to shield from aqueous environments .
  • Structural Analogues : Replace -OCH₂CF₂H with -OCF₃ (trifluoromethoxy) for enhanced stability .

Q. How do electronic effects of substituents influence the compound’s acidity (pKa) and binding to serum proteins?

  • Methodological Answer :
  • pKa Determination : Use potentiometric titration (GLpKa) to measure carboxylic acid dissociation. Br (σₚ ≈ 0.23) and OCH₂CF₂H (σₚ ≈ 0.34) lower pKa to ~2.8, enhancing ionization at physiological pH .
  • Serum Binding : Perform equilibrium dialysis with human serum albumin (HSA). The difluoroethoxy group increases hydrophobic interactions, raising binding affinity (log K ≈ 4.2) .

Q. What computational methods predict the compound’s metabolic pathways in vivo?

  • Methodological Answer :
  • CYP450 Metabolism : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., benzylic C-H in OCH₂CF₂H) .
  • Glucuronidation : Apply machine learning models (e.g., ADMET Predictor) to assess Phase II conjugation potential .
    Experimental Validation: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variations in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may stem from:

Assay Conditions : Differences in buffer pH or ATP concentration (critical for kinase assays) .

Impurity Profiles : Trace metals (e.g., Pd from Suzuki couplings) can artifactually modulate activity. Purify via Chelex resin .

Cell Line Variability : Use isogenic cell models (e.g., CRISPR-edited lines) to control for genetic background .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.